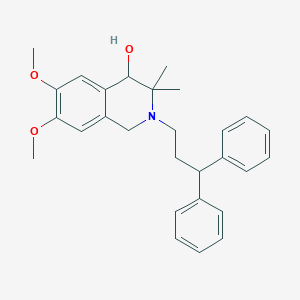![molecular formula C14H9F3N4O4 B11530531 (1E)-1-(2-nitrobenzylidene)-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11530531.png)
(1E)-1-(2-nitrobenzylidene)-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE is a synthetic organic compound characterized by the presence of nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of appropriate nitro-substituted benzaldehydes with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activity, due to the presence of nitro and trifluoromethyl groups, may be explored in drug discovery and development. It could serve as a lead compound for the design of new pharmaceuticals with specific biological targets.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, where its chemical properties can be leveraged to enhance performance.
Mechanism of Action
The mechanism by which (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[2-NITROPHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
(2E)-1-[4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with different substitution patterns, affecting its properties.
Uniqueness
The presence of both nitro and trifluoromethyl groups in (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C14H9F3N4O4 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
2-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3N4O4/c15-14(16,17)10-5-6-11(13(7-10)21(24)25)19-18-8-9-3-1-2-4-12(9)20(22)23/h1-8,19H/b18-8+ |
InChI Key |
JWIIOURVGSNDLG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile](/img/structure/B11530471.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530476.png)
![(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11530484.png)
![(2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]-2-cyano-N,N-dipropylethanimidamide](/img/structure/B11530487.png)

![5-(4-chlorophenyl)-6-(4-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11530505.png)
![N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]dipyridine-2-carbohydrazide](/img/structure/B11530511.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11530513.png)
![2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11530517.png)
![2-{[(E)-(4-methyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11530519.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11530528.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11530539.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11530544.png)
